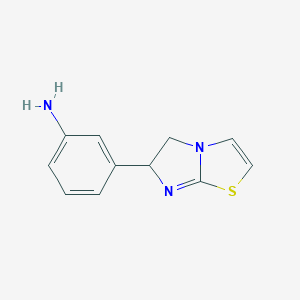
Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-Methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Die Aminophenyl-Gruppierung der Verbindung könnte als Baustein in der organischen Synthese dienen, insbesondere bei der Konstruktion komplexer Moleküle durch Reaktionen wie die Suzuki-Miyaura-Kupplung . Diese Anwendung ist entscheidend für die Synthese verschiedener biologisch aktiver Moleküle und Polymere.
Biologische Aktivität
Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate, also known as Nimodipine Impurity 33, is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H28N2O5
- Molecular Weight : 388.46 g/mol
- CAS Number : 155861-24-8
- Boiling Point : Approximately 534.7 °C (predicted)
- Density : 1.157 g/cm³ (predicted)
- pKa : 4.31 (predicted)
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Anticonvulsant Activity :
- Calcium Channel Blockade :
- Neuroprotective Effects :
The primary mechanism of action for this compound involves:
- Calcium Channel Inhibition : By binding to specific sites on the calcium channels in vascular smooth muscle and cardiac tissues, it reduces calcium influx, leading to vasodilation and decreased heart contractility.
- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter release through its effects on calcium dynamics within neurons, which can alter synaptic transmission and plasticity.
Case Study 1: Anticonvulsant Efficacy
In a study published in Journal of Medicinal Chemistry, a series of related compounds were evaluated for their anticonvulsant properties using the MES model in mice. The study found that modifications to the amino group significantly enhanced activity, with some analogs showing an ED50 as low as 1.7 mg/kg .
Case Study 2: Neuroprotective Potential
A recent investigation into the neuroprotective effects of similar dihydropyridine derivatives highlighted their ability to reduce neuronal death in models of oxidative stress. The compounds were shown to lower intracellular calcium levels and mitigate apoptosis in cultured neurons .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-12(2)28-21(25)18-14(4)23-13(3)17(20(24)27-10-9-26-5)19(18)15-7-6-8-16(22)11-15/h6-8,11-12,19,23H,9-10,22H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDTMSUOZMUQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)N)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














